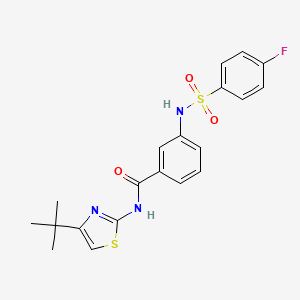![molecular formula C16H13N3O3S2 B6519529 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896343-34-3](/img/structure/B6519529.png)
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, also known as 4-MSBT, is a novel small molecule that has been developed for various scientific research applications. 4-MSBT has a wide range of potential applications due to its unique chemical structure and properties. It has been used in a variety of fields, such as drug discovery, synthetic chemistry, and biotechnology.
Scientific Research Applications
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential applications in drug discovery, synthetic chemistry, and biotechnology. This compound has been used as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been used as a substrate for the synthesis of various phosphodiesterase inhibitors, such as rolipram and roflumilast. Additionally, this compound has been used as a starting material for the synthesis of various other compounds, including peptide-based drugs and small molecule drugs.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme PDE4, which is involved in the regulation of inflammation. By inhibiting PDE4, this compound is thought to reduce inflammation and reduce the risk of various diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. In addition, this compound has been found to reduce levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to increase levels of anti-inflammatory cytokines, such as IL-4 and IL-10. These effects may be beneficial in the treatment of various diseases, including asthma, arthritis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several advantages for laboratory experiments. It is a stable and soluble compound, which makes it easy to handle and store. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for research purposes. However, this compound has some limitations. It is not a highly potent compound, and its effects may not be strong enough for some applications. Additionally, its solubility is limited in some solvents, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is to explore its potential as an anti-inflammatory agent. Additionally, this compound could be further investigated as a potential inhibitor of other enzymes, such as protein kinases and phosphatases. Furthermore, this compound could be studied for its potential applications in drug delivery and as a starting material for the synthesis of other compounds. Finally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Synthesis Methods
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is synthesized from 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzoyl chloride (this compound-Cl) and a base such as sodium hydroxide (NaOH). The reaction is performed in an aqueous solution, and the product is precipitated out as a white solid. The yield of the reaction is typically high, with yields of up to 96%.
properties
IUPAC Name |
4-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)13-4-2-12(3-5-13)15(20)19-16-18-14(10-23-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZMDVAQWMFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6519456.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519464.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519472.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519477.png)
![3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519484.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519497.png)
![3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519516.png)
![3-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519521.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
